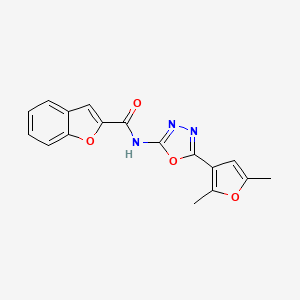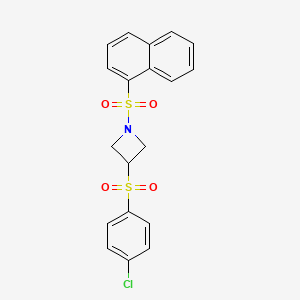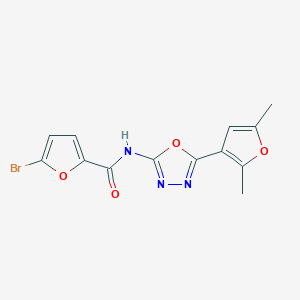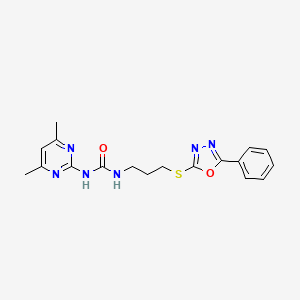![molecular formula C16H14N2O4S B2757286 2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole CAS No. 339014-36-7](/img/structure/B2757286.png)
2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole, also known as MSO, is a synthetic compound that has been studied for its potential use in scientific research. MSO is a member of the oxadiazole family of compounds, which have been shown to have a variety of biological activities.
Scientific Research Applications
Corrosion Inhibition
One study examines the use of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid media. The research demonstrates that these compounds are highly effective, achieving more than 96.19% efficiency under certain conditions, with inhibition assumed to occur via adsorption on the metal surface. This study highlights the potential of 1,3,4-oxadiazole derivatives in protecting metals against corrosion, which is crucial for extending the lifespan of industrial equipment (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Antibacterial Activity
Research into the antibacterial properties of 1,3,4-oxadiazole derivatives has shown promising results. For instance, a study on novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles found significant activity against various bacteria, including Bacillus subtilis and Escherichia coli. This suggests the potential of these compounds in developing new antibacterial agents, which is increasingly important due to rising antibiotic resistance (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Anticancer Activity
The anticancer evaluation of 1,3,4-oxadiazole derivatives has also been explored, with studies indicating that these compounds exhibit activity against various human cancer cell lines. For example, a series of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives were synthesized and showed good to moderate activity on breast, lung, prostate, and breast cancer cell lines. This highlights the potential of 1,3,4-oxadiazole derivatives in cancer treatment, offering a pathway to new therapeutic agents (Yakantham, Sreenivasulu, & Raju, 2019).
Optical and Electronic Applications
1,3,4-Oxadiazole derivatives have been investigated for their optical and electronic properties as well. A study on the synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles revealed that certain compounds exhibit optical limiting behavior, making them potential candidates for optoelectronic applications. This research contributes to the development of new materials for technologies such as optical switches and limiters, which are critical components in modern communication systems (Chandrakantha, Isloor, Philip, Mohesh, Shetty, & Vijesh, 2011).
properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-21-12-9-7-11(8-10-12)15-17-18-16(22-15)13-5-3-4-6-14(13)23(2,19)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCXYHXSEZDQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2757207.png)
![2-(4,5-dihydrothiazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2757209.png)

![2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxypropyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2757211.png)

![methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2757213.png)

![Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2757216.png)
![3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone](/img/structure/B2757217.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2757220.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2757226.png)